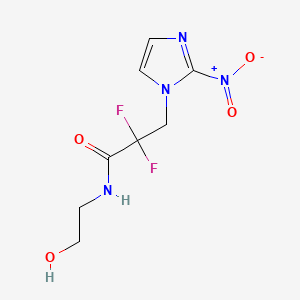

2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1h-imidazol-1-yl)propanamide

Descripción general

Descripción

KU-2285 es un derivado fluorado de 2-nitroimidazol conocido por sus potentes propiedades radiosensibilizadoras. Ha sido ampliamente estudiado por su capacidad para aumentar los efectos de la radioterapia en células tumorales hipóxicas, convirtiéndolo en un compuesto valioso en la investigación del tratamiento del cáncer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

KU-2285 se sintetiza a través de un proceso de múltiples pasos que involucra la introducción de un sustituyente fluorado en la posición N’ del anillo de 2-nitroimidazol. Los pasos clave incluyen:

Nitración: El material de partida, imidazol, se somete a nitración para formar 2-nitroimidazol.

Fluoración: Se introduce un sustituyente fluorado, como CH2CF2CONHC2H4OH, en la posición N’ a través de una reacción de sustitución nucleofílica.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener KU-2285 con alta pureza.

Métodos de Producción Industrial

La producción industrial de KU-2285 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costes y el impacto ambiental. Las técnicas como los reactores de flujo continuo y los sistemas de purificación automatizados se emplean a menudo para mejorar la eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones

KU-2285 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo nitro en KU-2285 puede reducirse a un grupo amino en condiciones específicas.

Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en condiciones hipóxicas, lo que es crucial para sus propiedades radiosensibilizadoras.

Sustitución: El sustituyente fluorado puede reemplazarse con otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el ditionito de sodio y el gas hidrógeno en presencia de un catalizador.

Sustitución: Los nucleófilos como las aminas y los tioles se emplean en reacciones de sustitución.

Productos Principales Formados

Oxidación: Formación de derivados aminados.

Reducción: Formación de derivados de nitroimidazol reducidos.

Sustitución: Formación de varios derivados de imidazol sustituidos.

Aplicaciones Científicas De Investigación

2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1h-imidazol-1-yl)propanamide is a fluorinated nitroimidazole derivative with potential applications in various scientific research fields. It is also known as KU-2285 and has the Chemical Abstracts Service (CAS) registry number 121077-11-0 .

Chemical Information

- Molecular Formula:

- Molecular Weight: 264.186 g/mol

- Density: 1.6 g/cm3

- IUPAC Name: 2,2-difluoro-N-(2-hydroxyethyl)-3-(2-nitroimidazol-1-yl)propanamide

- InChI: InChI=1S/C8H10F2N4O4/c9-8(10,6(16)11-2-4-15)5-13-3-1-12-7(13)14(17)18/h1,3,15H,2,4-5H2,(H,11,16)

- SMILES: C1=CN(C(=N1)N+[O-])CC(C(=O)NCCO)(F)F

Potential Applications

While the provided search results do not specify concrete applications, the compound's structure gives clues regarding its potential use in scientific research:

- Nitroimidazole Moiety: Nitroimidazoles are a class of compounds known for their antimicrobial and radiosensitizing properties . They have been extensively studied for their ability to selectively target hypoxic cells, which are often found in tumors and are resistant to conventional therapies. Therefore, this compound may be investigated as a potential radiosensitizer or as a building block for developing novel therapeutics targeting hypoxic environments.

- Fluorinated Propanamide Moiety: The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. The difluorinated propanamide group could enhance the compound's ability to cross cell membranes or increase its resistance to enzymatic degradation. These properties are crucial in drug development and could make this compound a valuable tool for studying the effects of fluorination on drug efficacy and bioavailability.

- Hydroxyethyl Group: The hydroxyethyl group introduces a site for potential derivatization or conjugation with other molecules. This could be used to modify the compound's properties or to attach it to a carrier molecule for targeted drug delivery.

Mecanismo De Acción

KU-2285 ejerce sus efectos al dirigirse a las células tumorales hipóxicas, que suelen ser resistentes a la radioterapia. El compuesto aumenta la sensibilidad de estas células a la radiación al:

Radiosensibilización: KU-2285 aumenta la producción de especies reactivas de oxígeno (ROS) en células hipóxicas, lo que conduce a un aumento del daño al ADN y la muerte celular cuando se combina con la radioterapia.

Objetivos Moleculares: Los objetivos moleculares primarios incluyen el ADN y las proteínas celulares involucradas en la reparación del daño inducido por la radiación.

Vías Involucradas: KU-2285 interfiere con la vía del factor inducible por hipoxia (HIF), aumentando la susceptibilidad de las células hipóxicas a la radiación

Comparación Con Compuestos Similares

KU-2285 se compara con otros radiosensibilizadores como:

Misonidazol: Un radiosensibilizador anterior con neurotoxicidad significativa, lo que lo hace menos adecuado para el uso clínico.

Etanidazol: Un derivado mejorado con toxicidad reducida pero eficacia limitada en ensayos clínicos.

Pimonidazol: Otro derivado de 2-nitroimidazol con efectos vasoactivos, lo que limita su aplicación clínica.

KIN-804: Un radiosensibilizador prometedor con eficacia similar a KU-2285 pero diferentes propiedades farmacocinéticas .

KU-2285 destaca por su capacidad radiosensibilizadora superior y menor toxicidad en comparación con estos compuestos, lo que lo convierte en un valioso candidato para futuras investigaciones y aplicaciones clínicas .

Actividad Biológica

2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1H-imidazol-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C8H10F2N4O4 and a molecular weight of approximately 264.19 g/mol, this compound is characterized by the presence of a nitroimidazole moiety, which is known for its biological significance.

Chemical Structure

The structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antiviral properties, mechanism of action, and potential therapeutic applications.

Antiviral Properties

Research has indicated that compounds containing nitroimidazole groups exhibit significant antiviral activity. For instance, nitroimidazoles are known to inhibit viral replication by interfering with nucleic acid synthesis. The compound has shown promise against several viral strains, including those responsible for respiratory infections and other viral diseases.

Table 1: Antiviral Activity of Nitroimidazole Derivatives

| Compound Name | Viral Strain Targeted | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Influenza A | 0.35 | |

| EF5 (related nitroimidazole) | EMT6 Tumors | N/A | |

| IM18 | DENV-2 | >10 |

The mechanism by which this compound exerts its biological effects appears to involve the reduction and binding of nitroimidazoles to cellular macromolecules under hypoxic conditions. This characteristic makes it useful for detecting hypoxia in tissues, which is particularly relevant in cancer research .

Case Studies

Several studies have documented the pharmacological effects and biodistribution of related nitroimidazole compounds. For example, a study on EF5 demonstrated its utility as a hypoxia detector in tumors, highlighting the relevance of nitroimidazole derivatives in oncology .

Case Study: EF5 Biodistribution

- Objective : To assess the biodistribution of EF5 in tumor-bearing mice.

- Findings : High levels of radioactivity were observed in liver and tumor tissues post-administration, indicating effective targeting and potential therapeutic applications in cancer treatment.

Propiedades

Número CAS |

121077-11-0 |

|---|---|

Fórmula molecular |

C8H10F2N4O4 |

Peso molecular |

264.19 g/mol |

Nombre IUPAC |

2,2-difluoro-N-(2-hydroxyethyl)-3-(2-nitroimidazol-1-yl)propanamide |

InChI |

InChI=1S/C8H10F2N4O4/c9-8(10,6(16)11-2-4-15)5-13-3-1-12-7(13)14(17)18/h1,3,15H,2,4-5H2,(H,11,16) |

Clave InChI |

VOXUFOPZGRTSJY-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC(C(=O)NCCO)(F)F |

SMILES canónico |

C1=CN(C(=N1)[N+](=O)[O-])CC(C(=O)NCCO)(F)F |

Apariencia |

Solid powder |

Pureza |

>98% |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

KU2285; KU-2285; KU 2285. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.